8-Cyclobutyl-2,8-diazaspiro[4.5]decane
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Overview
Description
8-Cyclobutyl-2,8-diazaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclobutyl group attached to a diazaspirodecane core. The spirocyclic structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane typically involves the reaction of cyclobutylamine with a suitable spirocyclic precursor. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds as starting materials . The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-Cyclobutyl-2,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the diazaspirodecane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
8-Cyclobutyl-2,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: Another spirocyclic compound with similar structural features.
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A derivative with potent inhibitory activity against RIPK1.
Uniqueness
8-Cyclobutyl-2,8-diazaspiro[4.5]decane is unique due to its specific cyclobutyl substitution, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C12H22N2 |
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Molecular Weight |
194.32 g/mol |
IUPAC Name |
8-cyclobutyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H22N2/c1-2-11(3-1)14-8-5-12(6-9-14)4-7-13-10-12/h11,13H,1-10H2 |
InChI Key |
PQAFAEAHTHJROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC3(CCNC3)CC2 |
Origin of Product |
United States |
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